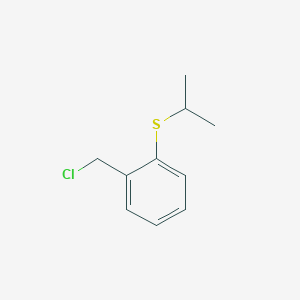
N-(3-ethynylphenyl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethynylphenyl)but-2-enamide is a chemical compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a but-2-enamide moiety. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)but-2-enamide typically involves the reaction of 3-ethynylaniline with but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
N-(3-ethynylphenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the but-2-enamide moiety can be reduced to form saturated amides.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
N-(3-ethynylphenyl)but-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-(3-ethynylphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, resulting in the compound’s observed effects .
類似化合物との比較
Similar Compounds
- N-(3-ethynylphenyl)acetamide
- N-(3-ethynylphenyl)prop-2-enamide
- N-(3-ethynylphenyl)butanamide
Uniqueness
N-(3-ethynylphenyl)but-2-enamide is unique due to the presence of both an ethynyl group and a but-2-enamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The ethynyl group enhances its ability to participate in various chemical reactions, while the but-2-enamide moiety provides additional sites for interaction with biological targets .
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
(E)-N-(3-ethynylphenyl)but-2-enamide |
InChI |
InChI=1S/C12H11NO/c1-3-6-12(14)13-11-8-5-7-10(4-2)9-11/h2-3,5-9H,1H3,(H,13,14)/b6-3+ |
InChIキー |
FJDZMRLCNUHBEE-ZZXKWVIFSA-N |
異性体SMILES |
C/C=C/C(=O)NC1=CC=CC(=C1)C#C |
正規SMILES |
CC=CC(=O)NC1=CC=CC(=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



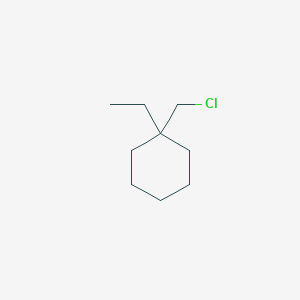

![N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B13177014.png)
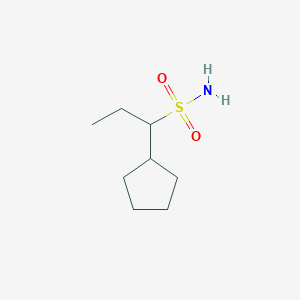
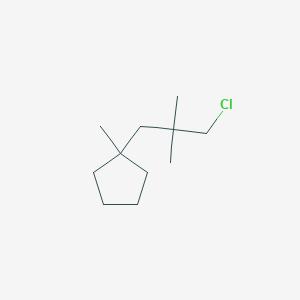
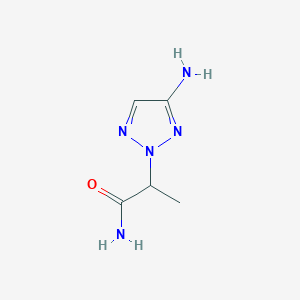
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)

![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)
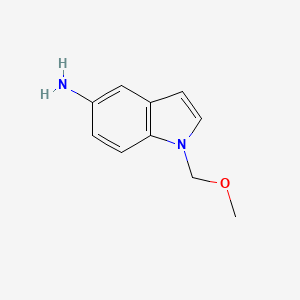
![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
